4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid
Description
4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid is a benzopyran derivative characterized by a lactone ring (4-oxo group), a phenyl substituent at position 3, and a carboxylic acid group at position 2. Benzopyrans are heterocyclic compounds with a fused benzene and pyrone ring, often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Properties
IUPAC Name |
4-oxo-3-phenylchromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-14-11-8-4-5-9-12(11)20-15(16(18)19)13(14)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLLPSGSRVCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481998 | |
| Record name | 4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7622-78-8 | |
| Record name | 4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-phenyl-4H-chromene-2-carboxylic acid typically involves multi-component reactions. One common method is the one-pot multi-component reaction strategy, which has been used to synthesize various chromene derivatives . Another approach involves the McMurry coupling reaction, where titanium and zinc are used as mediators to couple 4-oxo-4H-chromene-2-carbaldehydes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial applications, particularly in the pharmaceutical and chemical industries.
Chemical Reactions Analysis
Oxidation
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
-
Outcome : Conversion of the oxo group to ketones or introduction of additional oxidized functional groups.
Reduction
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Outcome : Reduction of the oxo group to a hydroxyl group or modification of the carboxylic acid.
Substitution Reactions
-
Electrophilic aromatic substitution : The phenyl group at position 3 undergoes substitutions (e.g., nitration, alkylation) to introduce new functional groups, enhancing pharmacological profiles.
Condensation and Cyclization
-
Reagents : Carbonyl compounds (e.g., benzaldehyde), acidic/basic catalysts.
-
Mechanism : Condensation forms intermediates, followed by cyclization (e.g., HCl) to establish the chromene ring structure .
Esterification
-
Reagents : Alcohols (e.g., ethanol) with acid catalysts.
-
Outcome : Conversion of the carboxylic acid to esters (e.g., ethyl esters), useful for modifying solubility or reactivity .
Hydrazide Formation
-
Reagents : Phenylhydrazine.
-
Outcome : Formation of hydrazide derivatives (e.g., 2-phenylhydrazide) via condensation .
Reaction Conditions and Optimization
Structural Influences on Reactivity
-
Carboxylic acid group : Participates in esterification, amidation, and nucleophilic substitution.
-
Oxo group (C=O) : Serves as a site for reduction and oxidation.
-
Phenyl substituent : Enables electrophilic substitution and aromatic interactions.
Scientific Research Applications
4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 266.248 g/mol. It features a benzopyran structure, characterized by a benzene ring fused to a pyran ring, with a phenyl group at the 3-position and a carboxylic acid group at the 2-position. The presence of the carboxylic acid functional group allows it to participate in reactions, making it versatile for synthetic applications in organic chemistry.
Potential Applications
- Pharmaceuticals Due to its biological activity, this compound may serve as a lead compound for drug development, especially for oxidative stress-related diseases. Interaction studies suggest that it may interact with specific proteins involved in inflammatory pathways or oxidative stress responses, but further research is needed to clarify these interactions.
- Leukotriene Antagonistic Activity Benzopyran derivatives, including this compound, have demonstrated leukotriene antagonistic activity . Leukotrienes like , , and are known to cause constriction in human bronchi, leading to airway obstruction via inflammation and mucus production, which are factors in bronchial asthma, chronic bronchitis, and allergic rhinitis .
- Intermediate in Chemical Synthesis 4-oxo-1-benzopyran-2-carboxylic acid can be used as an intermediate for synthesizing remedies for diabetic complications .
Related Compounds
Several compounds share structural similarities with this compound. Examples include:
- 3-methyl-4-oxo-2-phenyl-4h-1-benzopyran-8-carboxylic acid
- esters and amides of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid
Further Research
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenyl-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation . The compound’s antimicrobial activity is linked to its interaction with bacterial cell membranes and enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid and related compounds:
Key Observations:
Substituent Position and Electronic Effects :
- The 2-carboxylic acid group in the target compound contrasts with 3-carboxylic acid derivatives (e.g., ), which may exhibit different acidity (pKa) and hydrogen-bonding capacity.
- Phenyl vs. Trihydroxyphenyl : The hydrophobic phenyl group at position 3 in the target compound contrasts with the hydrophilic, antioxidant 3,4,5-trihydroxyphenyl group in , suggesting divergent solubility and redox properties .
Lactone Ring Variations :
- Compounds with 4-oxo (target) vs. 2-oxo () lactones differ in ring stability. The 4-oxo configuration is more common in bioactive benzopyrans (e.g., coumarins), while 2-oxo derivatives may exhibit unique tautomerization behavior .
Synthetic Pathways: The target compound’s synthesis may parallel Friedel-Crafts acylation (used in for butenoic acids) or resorcinol-β-keto ester condensations (as in ). By contrast, disodium salts () require post-synthetic ion exchange .
Solubility and Stability:
- Hydrophilicity : The disodium salt () demonstrates enhanced water solubility due to ionized carboxylate groups, whereas the target compound’s unionized carboxylic acid and phenyl group may limit aqueous solubility .
- Acid Stability : The 2-carboxylic acid group in the target compound could increase susceptibility to hydrolysis under basic conditions compared to 3-carboxylic acid derivatives.
Biological Activity
4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid, a compound with the molecular formula C₁₆H₁₀O₄, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's properties, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its antioxidant, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The structure of this compound is characterized by a benzopyran framework, which includes a phenyl group at the 3-position and a carboxylic acid functional group at the 2-position. This unique arrangement contributes to its reactivity and biological activity. The compound's molecular weight is approximately 266.248 g/mol.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . It can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases. The antioxidant activity is crucial for mitigating cellular damage and inflammation, which are implicated in various chronic conditions.
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. Preliminary studies suggest that it may interact with specific proteins involved in inflammation and oxidative stress responses. This interaction can lead to the inhibition of pro-inflammatory mediators such as leukotrienes, which are known to contribute to conditions like asthma and chronic bronchitis .
Anticancer Potential
This compound is also being investigated for its anticancer properties . Similar compounds have been identified as having cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells . The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of key enzymes involved in tumor progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It is believed to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play significant roles in inflammatory processes .
- Free Radical Scavenging : The presence of functional groups allows the compound to effectively neutralize free radicals, reducing oxidative stress.
- Interference with Cellular Pathways : The compound may disrupt cellular signaling pathways involved in inflammation and cancer progression by binding to specific receptors or proteins .
Case Studies
Several studies have evaluated the biological activity of benzopyran derivatives, including this compound:
Q & A
Q. What are the common synthetic routes for 4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid?
The synthesis typically involves condensation and cyclization reactions. A standard method includes reacting substituted benzaldehydes with active methylene compounds (e.g., malonic acid derivatives) in the presence of ammonia or amines to form the benzopyran core . For example, 4-oxo-4H-chromene-3-carboxaldehyde derivatives can undergo nucleophilic addition with methylene compounds, followed by acid-catalyzed cyclization to yield the target structure. Solvents like ethanol or DMF and catalysts such as piperidine are commonly used to optimize yields.
Q. How is the compound characterized using spectroscopic methods?
Characterization relies on 1H/13C NMR to confirm the aromatic proton environment and carbonyl groups. The carboxylic acid proton typically appears as a broad singlet near δ 12-14 ppm. IR spectroscopy verifies C=O stretches (1680-1720 cm⁻¹ for the oxo and carboxylic acid groups). Mass spectrometry (ESI-TOF or HRMS) confirms the molecular ion peak (e.g., [M+H]+ or [M-H]−) and fragmentation patterns consistent with the benzopyran scaffold .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a scaffold for developing enzyme inhibitors (e.g., kinase or protease inhibitors) due to its planar aromatic structure and hydrogen-bonding capacity. Derivatives have been explored for antimicrobial and anticancer activities, where the carboxylic acid group enables salt formation for improved solubility in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization involves DoE (Design of Experiments) to test variables:
- Catalyst selection : Transition metals (e.g., Cu(I)) or organocatalysts (e.g., L-proline) can enhance cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require careful pH control to avoid side reactions.
- Temperature : Microwave-assisted synthesis (120–150°C) reduces reaction time from hours to minutes while maintaining yield .
Q. What strategies are used to resolve enantiomers formed during synthesis?
Chiral resolution techniques include:
- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate R/S enantiomers.
- Diastereomeric salt formation : Reacting the racemic mixture with a chiral amine (e.g., cinchonidine) to precipitate one enantiomer .
- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to favor a single enantiomer during synthesis .
Q. How does structural modification of the compound affect its biological activity?
SAR (Structure-Activity Relationship) studies focus on:
- Phenyl substitution : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 3-position enhance receptor binding affinity in kinase inhibition assays.
- Carboxylic acid bioisosteres : Replacing -COOH with tetrazoles or sulfonamides improves metabolic stability while retaining activity .
- Heterocyclic fusion : Adding pyridine or oxazole rings to the benzopyran core increases π-π stacking interactions with target proteins .
Q. What methodologies address discrepancies in biological assay results for this compound?
Contradictions in IC50 values or toxicity profiles require:
- Dose-response validation : Repeating assays with standardized protocols (e.g., ATP levels for cytotoxicity, LC-MS for compound stability).
- Metabolite profiling : Identifying degradation products (e.g., decarboxylated derivatives) that may interfere with assays .
- Computational docking : Using molecular dynamics simulations to verify binding modes and rule out assay artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
